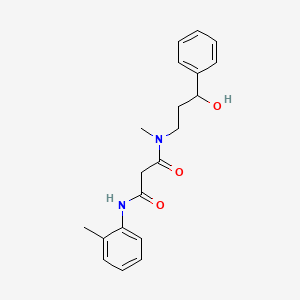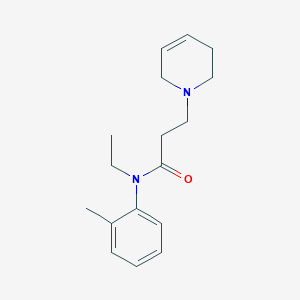
N-(3-hydroxy-3-phenylpropyl)-N-methyl-N'-(2-methylphenyl)malonamide
Descripción general
Descripción
N-(3-hydroxy-3-phenylpropyl)-N-methyl-N'-(2-methylphenyl)malonamide, also known as MPMP, is a malonamide derivative that has attracted significant attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various research studies, particularly in the field of cancer treatment.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-phenylpropyl)-N-methyl-N'-(2-methylphenyl)malonamide has been extensively studied in various research studies for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in other diseases such as cardiovascular diseases and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-N-methyl-N'-(2-methylphenyl)malonamide involves the inhibition of the mitochondrial respiratory chain complex I, which leads to the production of reactive oxygen species (ROS) and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of ROS and increase the levels of anti-oxidant enzymes, which may have potential therapeutic applications in diseases associated with oxidative stress. This compound has also been found to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which may have potential therapeutic applications in inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-hydroxy-3-phenylpropyl)-N-methyl-N'-(2-methylphenyl)malonamide is its high selectivity towards cancer cells, which makes it a potential candidate for cancer treatment. This compound has also been found to have low toxicity towards normal cells, which is a significant advantage over other chemotherapeutic agents. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-hydroxy-3-phenylpropyl)-N-methyl-N'-(2-methylphenyl)malonamide. One potential direction is the optimization of the synthesis method to achieve higher yields and purity of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular diseases and neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for cancer treatment.
Propiedades
IUPAC Name |
N'-(3-hydroxy-3-phenylpropyl)-N'-methyl-N-(2-methylphenyl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-8-6-7-11-17(15)21-19(24)14-20(25)22(2)13-12-18(23)16-9-4-3-5-10-16/h3-11,18,23H,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVLSVSWASCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)N(C)CCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-9-(3-fluoropyridin-4-yl)-8,9-dihydro-1H-[1,4]oxazino[3,2-g]quinoline-2,7(3H,6H)-dione](/img/structure/B3811904.png)
![2-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3811907.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B3811913.png)
![(1S*,6R*)-9-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3811922.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1,4-dioxan-2-ylmethyl)propanamide](/img/structure/B3811925.png)
![1-ethoxy-3-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-propanol](/img/structure/B3811928.png)
![2-[4-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B3811933.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B3811947.png)
![N-cyclopropyl-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B3811969.png)
![2-[1-(2-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3811975.png)
![2-(4-{[methyl(6-methyl-2-phenylpyrimidin-4-yl)amino]methyl}piperidin-1-yl)ethanol](/img/structure/B3811996.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3812005.png)
![1-[2-methoxy-5-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3812010.png)
